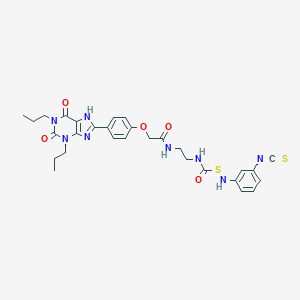
Ditc-xac
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ditc-xac is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
Ditc-xac works by binding to specific molecules in cells, causing them to emit a fluorescent signal that can be detected using specialized equipment. This makes it useful for imaging biological processes in living cells. In photodynamic therapy, Ditc-xac is activated by light, causing it to produce reactive oxygen species that can damage cancer cells.
Biochemische Und Physiologische Effekte
Ditc-xac has been shown to have minimal toxicity in cells and animals, making it a potentially safe option for use in various applications. It has also been shown to have good photostability, meaning it can maintain its fluorescent signal over time.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Ditc-xac is its ability to selectively bind to specific molecules, allowing for targeted imaging and therapy. However, its use is limited by its need for specialized equipment and light sources, as well as its potential for photobleaching, which can cause a loss of fluorescent signal over time.
Zukünftige Richtungen
There are many potential future directions for research on Ditc-xac. One area of interest is its use in combination with other compounds for enhanced imaging and therapy. Additionally, research could focus on optimizing its properties for specific applications, such as improving its photostability or reducing its photobleaching. Finally, there is the potential for Ditc-xac to be used in new applications, such as in the development of biosensors or in the study of cellular signaling pathways.
Conclusion:
Ditc-xac is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its ability to selectively bind to specific molecules makes it useful for targeted imaging and therapy, and its minimal toxicity makes it a potentially safe option for use in various applications. While its use is limited by its need for specialized equipment and potential for photobleaching, there are many potential future directions for research on Ditc-xac.
Synthesemethoden
Ditc-xac is synthesized through a reaction between xanthene and thionyl chloride. This process involves the replacement of the hydroxyl group in xanthene with a chlorine atom, resulting in the formation of Ditc-xac.
Wissenschaftliche Forschungsanwendungen
Ditc-xac has been the focus of scientific research due to its potential applications in various fields. It has been studied for its potential as a fluorescent probe for biological imaging, as well as its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
CAS-Nummer |
119305-41-8 |
|---|---|
Produktname |
Ditc-xac |
Molekularformel |
C29H32N8O5S2 |
Molekulargewicht |
636.7 g/mol |
IUPAC-Name |
S-(3-isothiocyanatoanilino) N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate |
InChI |
InChI=1S/C29H32N8O5S2/c1-3-14-36-26-24(27(39)37(15-4-2)29(36)41)33-25(34-26)19-8-10-22(11-9-19)42-17-23(38)30-12-13-31-28(40)44-35-21-7-5-6-20(16-21)32-18-43/h5-11,16,35H,3-4,12-15,17H2,1-2H3,(H,30,38)(H,31,40)(H,33,34) |
InChI-Schlüssel |
UIQNSBMRMNOCFJ-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCNC(=O)SNC4=CC(=CC=C4)N=C=S |
Kanonische SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCNC(=O)SNC4=CC(=CC=C4)N=C=S |
Andere CAS-Nummern |
119305-41-8 |
Synonyme |
1,3-dipropyl-8-(isothiocyanatophenyl(aminothiocarbonyl-(2-aminoethylaminocarbonyl-(4-methyloxy(phenyl)))))xanthine DITC-XAC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



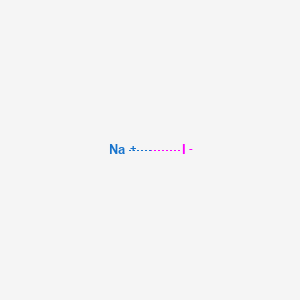
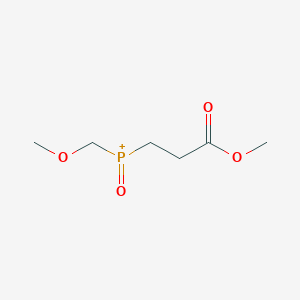
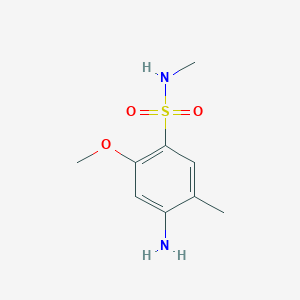
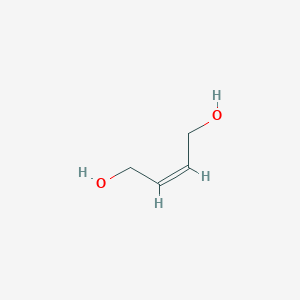
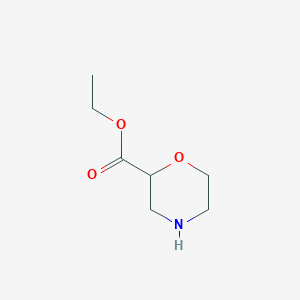
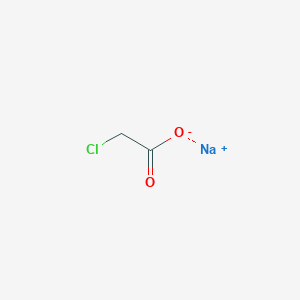

![(S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B44949.png)
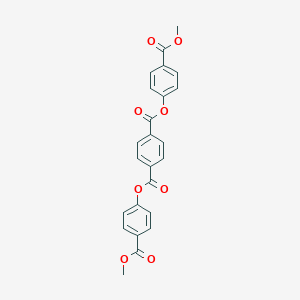
![4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B44953.png)
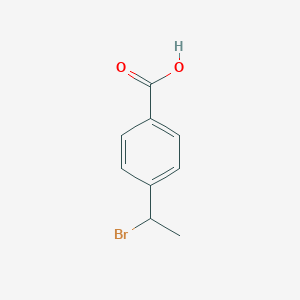
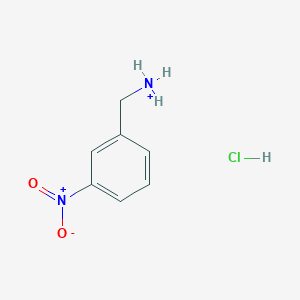
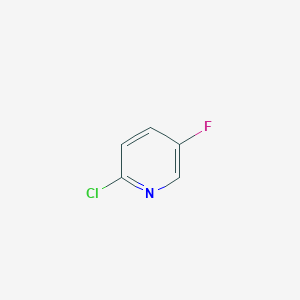
![(1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B44963.png)